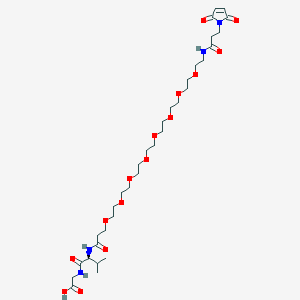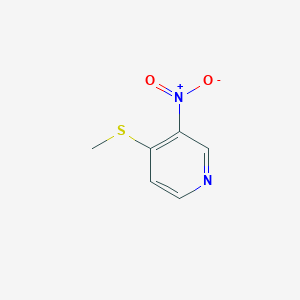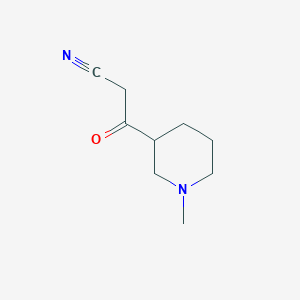
Mal-amido-PEG8-val-gly
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-amido-PEG8-val-gly is a compound used primarily as an antibody-drug conjugate (ADC) linker. It consists of a maleimide group, a polyethylene glycol (PEG) chain for enhanced water solubility, and a valine-glycine (Val-Gly) dipeptide. The maleimide group is used to covalently bind free thiols on cysteine residues of proteins, while the Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell to allow for efficient payload delivery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly involves several steps:
Formation of the PEG Chain: The PEG chain is synthesized through polymerization of ethylene oxide.
Attachment of Maleimide Group: The maleimide group is attached to the PEG chain through a reaction with maleic anhydride.
Incorporation of Val-Gly Dipeptide: The Val-Gly dipeptide is synthesized separately and then attached to the PEG-maleimide intermediate through peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG chain.
Batch Reactions: Batch reactions for the attachment of the maleimide group and the Val-Gly dipeptide.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
Mal-amido-PEG8-val-gly undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can undergo substitution reactions with thiol groups on cysteine residues.
Cleavage Reactions: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out under mild conditions (pH 7-8).
Cleavage Reactions: The cleavage of the Val-Gly dipeptide occurs under physiological conditions within the lysosome, where cathepsin enzymes are present.
Major Products Formed
Substitution Reactions: The major product is a protein conjugate where the maleimide group is covalently bound to a cysteine residue.
Cleavage Reactions: The cleavage of the Val-Gly dipeptide results in the release of the attached payload within the cell
科学研究应用
Mal-amido-PEG8-val-gly has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates (ADCs).
Biology: Facilitates targeted drug delivery by linking therapeutic agents to antibodies.
Medicine: Enhances the efficacy and specificity of cancer treatments by delivering cytotoxic drugs directly to cancer cells.
Industry: Employed in the development of advanced drug delivery systems and bioconjugation techniques .
作用机制
Mal-amido-PEG8-val-gly exerts its effects through a series of molecular interactions:
Binding to Cysteine Residues: The maleimide group covalently binds to free thiols on cysteine residues of proteins.
Cleavage by Cathepsin Enzymes: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the lysosome, leading to the release of the attached payload.
Payload Delivery: The cleavage of the Val-Gly dipeptide allows for efficient delivery of the therapeutic agent to the target cells
相似化合物的比较
Mal-amido-PEG8-val-gly can be compared with other similar ADC linkers:
Mal-amido-PEG4-val-gly: Similar structure but with a shorter PEG chain, leading to lower water solubility.
Mal-amido-PEG12-val-gly: Longer PEG chain, providing higher water solubility but potentially affecting the stability of the linker.
Mal-amido-PEG8-ala-gly: Uses alanine-glycine dipeptide instead of valine-glycine, which may affect the cleavage efficiency by cathepsin enzymes.
This compound is unique due to its optimal balance of water solubility, stability, and efficient cleavage by cathepsin enzymes, making it a preferred choice for ADC applications .
属性
分子式 |
C33H56N4O15 |
|---|---|
分子量 |
748.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |
InChI 键 |
FAODAGQUHQEXCK-YTTGMZPUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)






![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)


![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


